molecular formula C11H18N4O3S B6502643 N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide CAS No. 1428373-74-3

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide

Cat. No. B6502643
CAS RN: 1428373-74-3
M. Wt: 286.35 g/mol
InChI Key: HVPKBMXLQFDBHH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole derivatives can be obtained from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . Using strong acid, condensations of N-substituted piperidones with the appropriate imidazolpropyl groups at N-3 and N-7 led to bispidinones . These intermediates were reduced to the corresponding 3,7-diazabicyclo [3.3.1]nonane targets .


Molecular Structure Analysis

The C3–C2 and C3=C4 bond lengths in compound 1 – 4 were found as 1.400/1.395, 1.396/1.391, 1.405/1.397, and 1.394/1.389 Å, respectively .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as the one , have been extensively studied for their potential as therapeutic agents in various diseases . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Anti-Tubercular Activity

Compounds with an imidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating their potential in treating tuberculosis .

Seed Protection and Growth Stimulation

Novel complexes of imidazole-containing compounds with β-cyclodextrin have been evaluated as seed protectors of selected wheat seedlings . These complexes were found to protect and stimulate the growth of three varieties of wheat .

Cancer Treatment

1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide, a compound similar to the one , has been shown to inhibit the growth of B-cell lymphoma and chronic lymphocytic leukemia cells. This suggests potential applications in cancer treatment.

Synthesis of pH-Sensitive Polymers

Imidazole-containing compounds have been used in the synthesis of pH-sensitive polyaspartamide derivatives . These derivatives have potential applications in drug delivery systems, where the release of the drug is controlled by the pH of the environment .

Antiproliferative Activity Against Cancer Cells

Metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complexes, synthesized as analogs of ruthenium anticancer complexes (RAPTA/RAED), have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines . This suggests potential applications in the development of new anticancer drugs.

Safety and Hazards

Safety and hazards can vary widely depending on the specific compound. For example, some imidazole derivatives can be toxic if swallowed and cause severe skin burns and eye damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them promising candidates for the development of new drugs . For example, some novel complexes of 3- [3- (1 H -Imidazol-1-yl)propyl]-3,7-diazabicyclo [3.3.1]nonanes have been evaluated as seed protectors of selected wheat seedlings .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPKBMXLQFDBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide

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